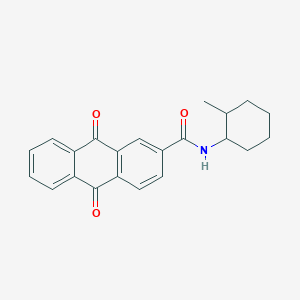
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the activation of the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide activates Nrf2 by modifying the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various antioxidant and anti-inflammatory genes, leading to cellular protection.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of tumor-promoting pathways, and the modulation of cellular signaling pathways. These effects are mediated by the activation of the Nrf2 pathway, which leads to cellular protection against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential for drug development. However, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also has limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in various diseases. Additionally, the combination of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide with other drugs or therapies may enhance its efficacy and reduce its toxicity, making it a more promising candidate for drug development.
Métodos De Síntesis
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylcyclohex-2-en-1-one. The synthesis involves several chemical reactions, including oxidation, reduction, and coupling reactions, to produce the final product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor-promoting pathways. In inflammation, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
Propiedades
Nombre del producto |
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide |
|---|---|
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(2-methylcyclohexyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-13-6-2-5-9-19(13)23-22(26)14-10-11-17-18(12-14)21(25)16-8-4-3-7-15(16)20(17)24/h3-4,7-8,10-13,19H,2,5-6,9H2,1H3,(H,23,26) |
Clave InChI |
OIGBFUYSVIRKGB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)